![molecular formula C14H13NO3 B14206537 3-(4-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carbaldehyde CAS No. 917760-52-2](/img/structure/B14206537.png)
3-(4-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Nitrophenyl)bicyclo[221]hept-5-ene-2-carbaldehyde is an organic compound characterized by its unique bicyclic structure This compound is notable for its incorporation of a nitrophenyl group, which imparts distinct chemical properties and reactivity The bicyclo[22
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carbaldehyde typically involves a multi-step process starting from readily available precursors. One common approach is the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by functional group transformations to introduce the nitrophenyl and aldehyde groups. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: The aromatic nitro group can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: 3-(4-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reduction: 3-(4-Aminophenyl)bicyclo[2.2.1]hept-5-ene-2-carbaldehyde
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-(4-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers. Its rigid structure and functional groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(4-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carbaldehyde involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Norbornene-2-carboxaldehyde: Similar bicyclic structure but lacks the nitrophenyl group, resulting in different reactivity and applications.
3-(4-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: An oxidized derivative with a carboxylic acid group instead of an aldehyde.
3-(4-Aminophenyl)bicyclo[2.2.1]hept-5-ene-2-carbaldehyde: A reduced derivative with an amine group instead of a nitro group.
Uniqueness
3-(4-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carbaldehyde is unique due to the combination of its rigid bicyclic structure and the presence of both nitrophenyl and aldehyde functional groups. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
917760-52-2 |
|---|---|
Molekularformel |
C14H13NO3 |
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
3-(4-nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carbaldehyde |
InChI |
InChI=1S/C14H13NO3/c16-8-13-10-1-2-11(7-10)14(13)9-3-5-12(6-4-9)15(17)18/h1-6,8,10-11,13-14H,7H2 |
InChI-Schlüssel |
YOKLCWQYGJDLHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=CC1C(C2C=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



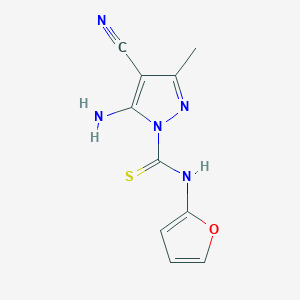
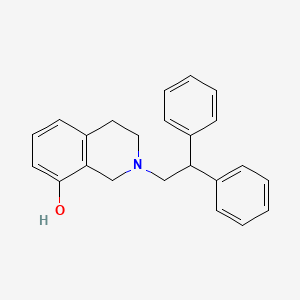
![2,2'-[1,4-Phenylenebis(oxy)]bis(5-aminobenzene-1-sulfonic acid)](/img/structure/B14206479.png)
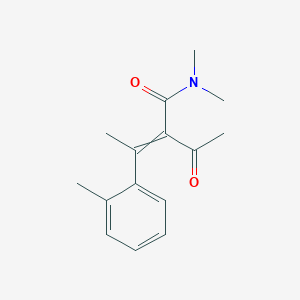
![1,3,5-Tribromo-2-[(2-methylphenyl)methoxy]benzene](/img/structure/B14206501.png)
![1-{[1-(4-Chlorophenyl)-3,3,3-trifluoroprop-1-en-1-yl]oxy}-2-iodobenzene](/img/structure/B14206502.png)


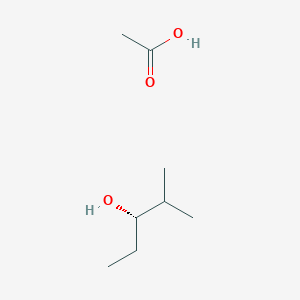
![3-(Thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]quinoxalin-2-amine](/img/structure/B14206526.png)
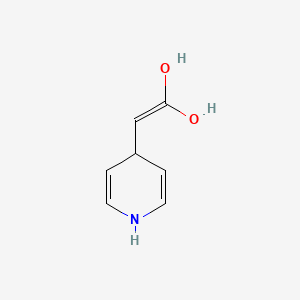
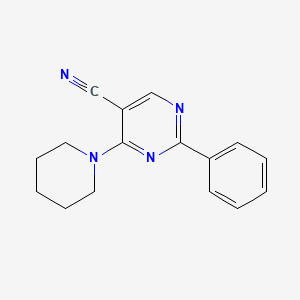
![[1,1'-Bicyclohexyl]-4-ol, 4-(4-ethoxy-2,3-difluorophenyl)-4'-pentyl-](/img/structure/B14206553.png)
